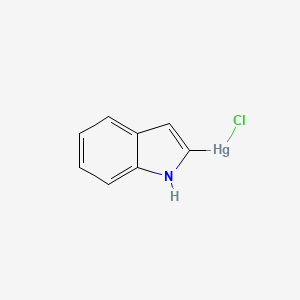![molecular formula C8H17BO2 B14153812 [(1S,2S)-2-pentylcyclopropyl]boronic acid CAS No. 251956-44-2](/img/structure/B14153812.png)
[(1S,2S)-2-pentylcyclopropyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-pentylcyclopropyl]boronic acid is an organoboron compound with the molecular formula C8H15BO2. This compound is characterized by the presence of a cyclopropyl ring substituted with a pentyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-pentylcyclopropyl]boronic acid typically involves the hydroboration of alkenes. One common method is the reaction of an alkene with a borane reagent, such as diborane (B2H6), under controlled conditions. The reaction proceeds via the addition of the borane across the double bond of the alkene, followed by oxidation to yield the boronic acid.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to ensure high efficiency and yield. These methods involve the use of organolithium or Grignard reagents to introduce the boron moiety, followed by oxidation. The use of metal-free photoinduced borylation has also been explored for the synthesis of boronic acids, providing a broad scope and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-pentylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-pentylcyclopropyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [(1S,2S)-2-pentylcyclopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets, including enzymes and receptors, by forming boronate esters, which can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1S,2S)-2-pentylcyclopropyl]boronic acid is unique due to its cyclopropyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and reactivity profiles .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
251956-44-2 |
|---|---|
Molekularformel |
C8H17BO2 |
Molekulargewicht |
156.03 g/mol |
IUPAC-Name |
[(1S,2S)-2-pentylcyclopropyl]boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
RXDUKPMEQAWEMH-YUMQZZPRSA-N |
Isomerische SMILES |
B([C@H]1C[C@@H]1CCCCC)(O)O |
Kanonische SMILES |
B(C1CC1CCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
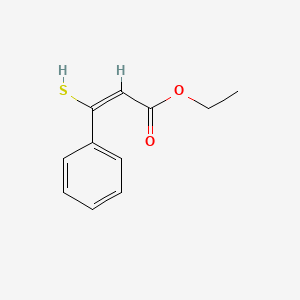
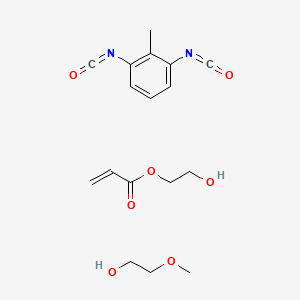
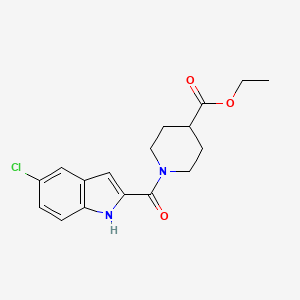
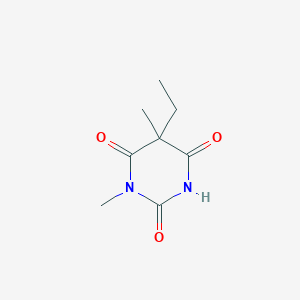
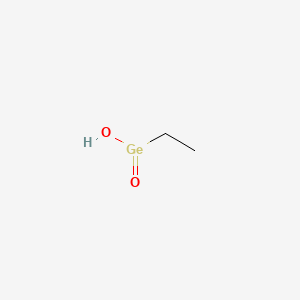
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
